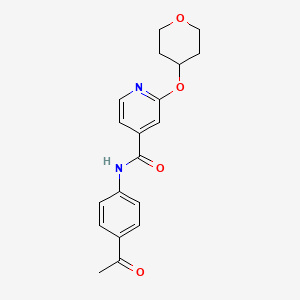

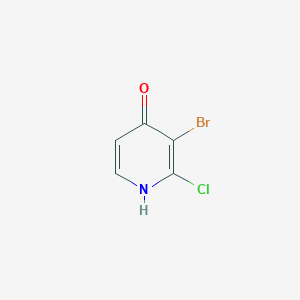

![molecular formula C19H13F2N5O2 B2505032 N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-38-5](/img/structure/B2505032.png)

N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" is a derivative of the pyrazolopyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines, for instance, have been reported as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . Similarly, pyrazolo[1,5-a]pyrimidine acetamides have been evaluated for their potential as ligands for imaging with PET, showing high affinity and selectivity towards the TSPO 18kDa .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multiple steps, starting from commercially available precursors. For example, a series of novel analogues of DPA-714 were synthesized in six steps from methyl 4-iodobenzoate, involving key iodinated building blocks and derivatization through Sonogashira couplings . The synthesis of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines included the design of approximately 70 novel compounds, highlighting the complexity and diversity of synthetic routes in this chemical class .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings, which can influence the molecule's planarity and intermolecular interactions. Quantum chemical insights into similar molecules have shown near-planarity between phenyl and pyrimidine rings, with the substitution of electronegative fluorine atoms affecting the geometry . The presence of strong hydrogen-bonded interactions has also been observed, which can be crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical rearrangements. For instance, 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide can rearrange to different molecular structures, which may have implications for their reactivity and potential as drug candidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as lipophilicity, can be tailored by modifying the side chains. For example, the lipophilicity of novel pyrazolo[1,5-a]pyrimidine acetamides increased with the length of the fluoroalkynyl side chain . These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, excretion, and toxicity . Additionally, the small HOMO-LUMO energy gap of related molecules indicates chemical reactivity, which is an important consideration in drug design .

Scientific Research Applications

Synthesis and Chemical Structure

- A study by Sunder & Maleraju (2013) describes the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which are closely related to the compound . The paper details the chemical structure characterization of these compounds using NMR, IR, and Mass spectra.

Isotope-Labeled Synthesis

- Research by Lin & Weaner (2012) involves the synthesis of stable isotope-labeled compounds related to the target compound. This research is significant for developing labeled compounds for tracing and analytical purposes.

Antitumor Activity

- El-Morsy, El-Sayed, & Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the target compound, and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7.

Antimicrobial Activity

- A study conducted by Bondock, Rabie, Etman, & Fadda (2008) reports on the synthesis of heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their evaluation as antimicrobial agents.

Neuroinflammation Imaging

- The research by Damont et al. (2015) presents the synthesis of novel pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes.

Radiopharmaceutical Applications

- Dollé et al. (2008) explore the synthesis of a radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET), highlighting the compound's application in medical imaging.

Antioxidant Activity

- A study by El‐Mekabaty (2015) discusses the synthesis of heterocycles with the pyrazolo[3,4-d]pyrimidin-4-one moiety, including the evaluation of their antioxidant activity.

Drug Discovery

- Research by Li et al. (2016) identifies a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, closely related to the target compound, that shows potent activity in a psoriatic animal model.

properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O2/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLKZEMFULDRIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

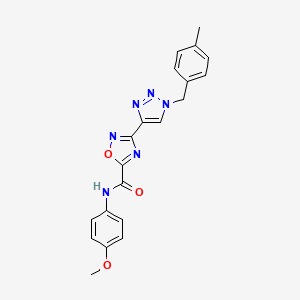

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)

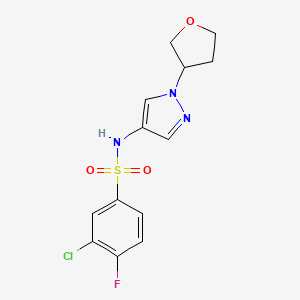

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

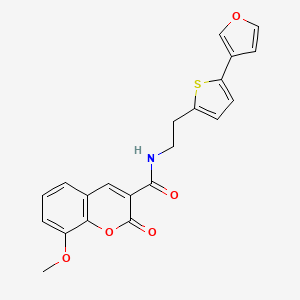

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)